Ethyl 8-hydroxyindolizine-7-carboxylate
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Overview
Description
Ethyl 8-hydroxyindolizine-7-carboxylate is a derivative of indolizine, a nitrogen-containing heterocyclic compound Indolizine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-hydroxyindolizine-7-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of substituted o-iodoaniline with dicarbonyl compounds, followed by cyclization using a base and a catalytic amount of copper(I) iodide . Another approach involves the use of methanesulfonic acid under reflux conditions to achieve the desired cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-hydroxyindolizine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the 7-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of this compound.
Scientific Research Applications
Ethyl 8-hydroxyindolizine-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indolizine derivatives.
Biology: The compound’s biological activity makes it a valuable tool for studying cellular processes and interactions.
Mechanism of Action
The mechanism of action of ethyl 8-hydroxyindolizine-7-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 8-position and the ester group at the 7-position play crucial roles in its binding affinity and activity. The compound can inhibit enzymes by forming hydrogen bonds with active site residues, leading to the disruption of enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid esters: These compounds share a similar indole scaffold and exhibit comparable biological activities.
Indole-2-carboxamides: These derivatives are known for their enzyme inhibitory properties and are used in medicinal chemistry.
Uniqueness
Ethyl 8-hydroxyindolizine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
ethyl 8-hydroxyindolizine-7-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-2-15-11(14)8-5-7-12-6-3-4-9(12)10(8)13/h3-7,13H,2H2,1H3 |
InChI Key |
VJOHTQOICSISIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CN2C=C1)O |
Origin of Product |
United States |
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